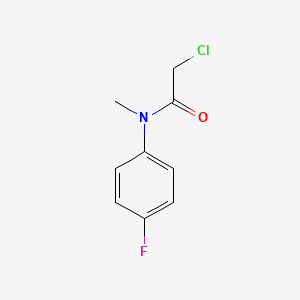

2-chloro-N-(4-fluorophenyl)-N-methylacetamide

Descripción general

Descripción

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide is a chemical compound with the molecular formula C8H7ClFNO. It is a derivative of acetamide and contains a fluorine atom on the phenyl ring and a chlorine atom on the acetamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the acetamide’s α-position is highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the adjacent carbonyl group.

Mechanistic Insights :

-

The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic α-carbon adjacent to the carbonyl group.

-

Steric hindrance from the N-methyl and 4-fluorophenyl groups slightly reduces reaction rates compared to less substituted acetamides .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Structural Impact :

-

Basic hydrolysis is faster due to the deprotonation of the amide nitrogen, increasing electrophilicity at the carbonyl carbon .

-

The fluorine substituent stabilizes the transition state through inductive effects .

Reduction Reactions

The amide group can be reduced to a secondary amine under strong reducing conditions.

Key Observations :

-

LiAlH₄ achieves full reduction of the amide to the amine, while BH₃·THF produces a hydroxylamine intermediate .

-

Over-reduction or side reactions are minimized by controlling temperature and stoichiometry.

Aromatic Ring Functionalization

The 4-fluorophenyl group participates in electrophilic aromatic substitution (EAS), though reactivity is moderated by the electron-withdrawing fluorine.

Regioselectivity :

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing compounds with high affinity for GABA_A receptors, which are critical in treating neurological disorders such as anxiety and epilepsy . The compound's structural features allow for modifications that enhance pharmacological activity, making it a valuable building block in drug development.

Case Study: GABA_A Receptor Modulators

Research has demonstrated that derivatives of this compound can lead to the creation of novel GABA_A receptor modulators. For instance, modifications to the phenyl ring have resulted in compounds that exhibit improved efficacy in preclinical models of anxiety . These findings highlight the compound's potential as a precursor for therapeutic agents targeting central nervous system disorders.

Organic Synthesis

Synthesis of Substituted Acetamides

The compound is utilized in organic synthesis as a precursor to various substituted acetamides. Its chlorinated structure makes it reactive towards nucleophiles, facilitating the formation of diverse derivatives through substitution reactions . This versatility is crucial for chemists seeking to construct complex molecular architectures.

Experimental Procedures

A typical synthesis involves reacting 4-nitrophenylamine with chloroacetyl chloride in the presence of a base like triethylamine. This method yields this compound effectively, showcasing its utility in laboratory settings . The reaction conditions can be optimized to improve yield and purity, which is essential for subsequent applications.

Analytical Chemistry

Characterization Techniques

The characterization of this compound often employs techniques such as NMR spectroscopy and X-ray crystallography. For example, crystal data reveals its monoclinic structure with specific lattice parameters . Such detailed characterization is vital for understanding the compound's properties and behavior in various chemical environments.

Environmental Considerations

Green Chemistry Approaches

Recent studies have focused on developing environmentally friendly methods for synthesizing this compound. Innovations include using less hazardous solvents and reagents, aligning with the principles of green chemistry . This shift not only enhances safety but also improves the sustainability of pharmaceutical manufacturing processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing GABA_A receptor modulators for anxiety and epilepsy treatment |

| Organic Synthesis | Precursor for various substituted acetamides through nucleophilic substitution |

| Analytical Chemistry | Characterization via NMR and X-ray crystallography |

| Environmental Chemistry | Development of greener synthesis methods |

Mecanismo De Acción

The mechanism by which 2-chloro-N-(4-fluorophenyl)-N-methylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.

Comparación Con Compuestos Similares

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide is similar to other acetamide derivatives, but its unique combination of fluorine and chlorine atoms gives it distinct properties. Some similar compounds include:

2-Chloro-N-(4-fluorophenyl)-N-propan-2-ylacetamide

2-Chloro-N-(4-fluorophenyl)-N-ethylacetamide

2-Chloro-N-(4-fluorophenyl)-N-butylacetamide

These compounds differ in their alkyl groups, which can affect their reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

2-Chloro-N-(4-fluorophenyl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C10H10ClFNO

- Molecular Weight : 217.64 g/mol

- Structure : The compound features a chloro group and a fluorophenyl moiety, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities of this compound, including antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial effects, particularly against Klebsiella pneumoniae. In a comparative study, the minimum inhibitory concentration (MIC) for this compound was found to be 512 µg/mL, which is significantly lower than its non-chloro counterpart (1024 µg/mL), indicating enhanced potency due to the chloro substitution .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 512 | Effective |

| N-(4-fluorophenyl)-N-methylacetamide | 1024 | Less Effective |

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study highlighted its effectiveness against several viruses, including strains of influenza and coronaviruses, demonstrating a capacity to inhibit viral replication in vitro. The specific mechanisms remain under investigation, but preliminary results suggest interference with viral entry or replication processes .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it was observed to affect cell cycle progression and promote programmed cell death in certain cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Interaction : It might interact with specific receptors or proteins that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it could induce oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on K. pneumoniae : The compound was tested against multiple strains of K. pneumoniae, showing a consistent reduction in bacterial viability at MIC values lower than those of related compounds.

- Antiviral Efficacy : In vitro tests demonstrated significant inhibition of viral replication in cell cultures infected with influenza viruses, suggesting potential for therapeutic use in respiratory infections.

Propiedades

IUPAC Name |

2-chloro-N-(4-fluorophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMQNRFKYTXLFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.